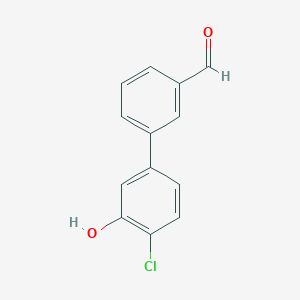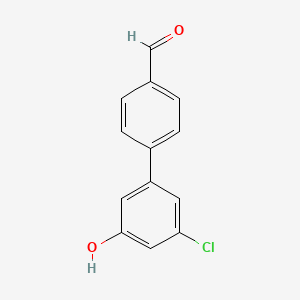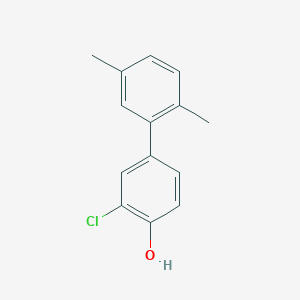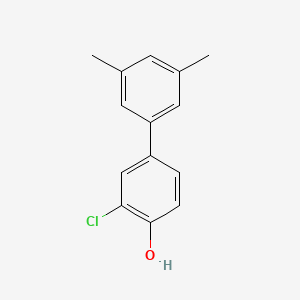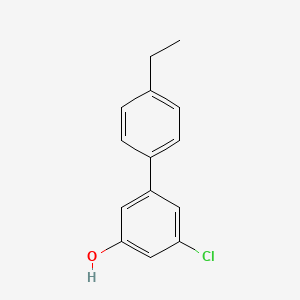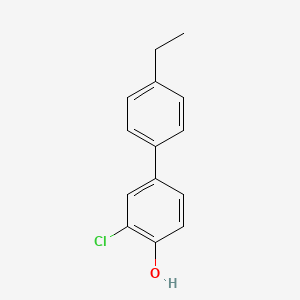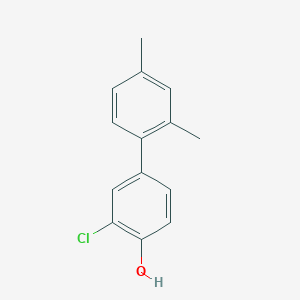
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% (2-C4-DMPP) is an aromatic compound with a wide range of applications in the scientific and industrial fields. It is a white or colorless crystalline solid with a molecular formula of C9H10ClO. 2-C4-DMPP is used as a building block for various chemical syntheses, and is also used in the production of pharmaceuticals, pesticides, and other commercial products. In addition, 2-C4-DMPP has been studied for its potential to be used as a catalyst in organic synthesis.
Mechanism of Action
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% is an aromatic compound that is capable of forming complexes with transition metal ions. This allows it to act as a catalyst in organic synthesis. The mechanism of action involves the formation of a complex between the transition metal and 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95%. This complex is then able to catalyze the reaction of organic compounds.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been studied for its potential to be used as a catalyst in organic synthesis. It has been shown to be effective in the synthesis of various compounds, such as amides, esters, and ethers. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of pesticides, such as herbicides and insecticides.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% in organic synthesis is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% in organic synthesis. For example, it is not as effective as other catalysts in certain reactions. In addition, it can be toxic if not handled properly.
Future Directions
In the future, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new pharmaceuticals, pesticides, and other commercial products. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new materials for various industrial applications. Finally, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% is synthesized via a multi-step process. The first step involves the reaction of 2,4-dimethylphenol and sodium hypochlorite in aqueous solution. This reaction produces 2-chloro-4-(2,4-dimethylphenyl)phenol and sodium chloride. The second step involves the reaction of 2-chloro-4-(2,4-dimethylphenyl)phenol and sodium hydroxide in an aqueous solution. This reaction produces 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% and sodium chloride. The final step involves the purification of 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% from the reaction mixture. This is done by precipitation of 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% from the reaction mixture using an appropriate solvent.
Scientific Research Applications
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been studied for its potential to be used as a catalyst in organic synthesis. It has been shown to be effective in the synthesis of various compounds, such as amides, esters, and ethers. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of pesticides, such as herbicides and insecticides.
properties
IUPAC Name |
2-chloro-4-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYALUDHJKOMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685868 |
Source


|
| Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261919-43-0 |
Source


|
| Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



